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Compound of Interest

Compound Name: GA-017

Cat. No.: B10830394

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of GA-017, a potent,
ATP-competitive inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). GA-017
serves as a valuable chemical probe for studying the Hippo signaling pathway, a critical
regulator of organ size, tissue regeneration, and cell proliferation.[1][2][3] Its primary
mechanism involves blocking the LATS-mediated phosphorylation of the transcriptional
coactivators YAP and TAZ, leading to their nuclear translocation and the activation of growth-
promoting gene expression.[1][2][4]

Quantitative Kinase Inhibition Profile

The inhibitory activity of GA-017 has been quantified against its primary targets, LATS1 and
LATS2, and profiled across a broad panel of kinases to determine its selectivity.

On-Target Potency

GA-017 demonstrates potent, low-nanomolar inhibition of both LATS1 and LATS2. The 50%
inhibitory concentrations (IC50) and inhibition constants (Ki) are summarized below. The
inhibitor acts in a manner that is competitive with ATP.[1][5][6]
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Mechanism of

Target IC50 (nM) Ki (nM) L
Inhibition

LATS1 4,10+ 0.79 0.58 £0.11 ATP-Competitive

LATS2 3.92+£0.42 0.25+0.03 ATP-Competitive

Off-Target Selectivity Screening

To assess its broader kinase selectivity, GA-017 was evaluated at a concentration of 100 nM
against a panel of 321 different kinases.[1] The screening revealed that GA-017 has high

potency against a limited number of kinases, primarily within the AGC kinase family.[1] In this
comprehensive screening, 16 kinases of the AGC family were inhibited by more than 65%.[1]

Key off-target kinases inhibited by GA-017 at 100 nM include:[1]

Off-Target Kinase Kinase Family % Inhibition at 100 nM
Mitogen and Stress Activated
o AGC > 65%
Protein Kinase 1 (MSK1)
p70S6 Kinase (p70S6K) AGC > 65%
Protein Kinase A Catalytic
_ AGC > 65%
Subunit Alpha (PKACOQ)
Protein Kinase A Catalytic
_ AGC > 65%
Subunit Beta (PKACPB)
Serum/Glucocorticoid-
] AGC > 65%
Regulated Kinase 2 (SGK2)
Serum/Glucocorticoid-
AGC > 65%

Regulated Kinase 3 (SGK3)

Experimental Protocols

The following methodologies were employed to characterize the kinase inhibition profile of GA-
017.
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In Vitro Kinase Inhibition Assay (IC50 Determination)

The potency of GA-017 against LATS1 and LATS2 was determined using an in vitro kinase

assay that measures the phosphorylation of a substrate.

Kinases: Recombinant LATS1 and LATS2.
Substrate: A suitable peptide or protein substrate for LATS kinases.

ATP Concentration: The assay was performed in the presence of 400 uyM ATP to generate
dose-response curves.[1]

Detection Method: The reaction velocity is typically determined by quantifying the amount of
phosphorylated substrate, often using methods involving radioactive ATP (e.g., [y-33P]-ATP)
and measuring its incorporation into the substrate.[7][8]

Data Analysis: Dose-response curves were generated by plotting the percentage of kinase
inhibition against a range of GA-017 concentrations. The IC50 values, representing the
concentration of inhibitor required to reduce kinase activity by 50%, were calculated from
these curves.[1]

Determination of Inhibition Constant (Ki) and
Mechanism

To elucidate the mechanism of inhibition, kinetic studies were performed, and the data were

analyzed using a double-reciprocal Lineweaver-Burk plot.[1][4]

Methodology: The initial reaction velocity of the kinase was measured at various
concentrations of ATP (e.g., ranging from 100 to 400 uM) in the presence of different fixed
concentrations of GA-017.[1]

Data Analysis: A Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) was generated. An intersection
of the resulting lines on the y-axis is characteristic of competitive inhibition with respect to
ATP. The inhibition constant (Ki) was calculated from these kinetic data.[1]

Broad-Panel Kinase Selectivity Screening

The selectivity of GA-017 was profiled using a large-scale kinase screening panel.
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e Assay Panel: A panel of 321 diverse kinases was used for the screening.[1]
« Inhibitor Concentration: GA-017 was tested at a fixed concentration of 100 nM.[1]

o Methodology: The percentage of inhibition of each kinase in the panel by GA-017 was
determined. A threshold (e.g., >65% inhibition) was used to identify significant off-target
interactions.[1] The results were visualized on a tree-view map to illustrate the selectivity
profile across the human kinome.[1]

Visualizations
GA-017 Mechanism of Action in the Hippo Pathway
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Caption: Mechanism of GA-017 in the Hippo signaling pathway.

Experimental Workflow for Kinase Selectivity Profiling
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Caption: Workflow for assessing the kinase selectivity of GA-017.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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